Cholesta-4,7-dien-3-one

描述

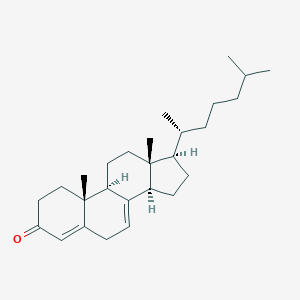

Cholesta-4,7-dien-3-one: is a steroidal compound with the molecular formula C27H42O . It is a derivative of cholesterol and is characterized by the presence of double bonds at the 4th and 7th positions and a ketone group at the 3rd position. This compound is of significant interest in the field of biochemistry and pharmacology due to its role as an intermediate in the biosynthesis of various steroids.

准备方法

Synthetic Routes and Reaction Conditions:

Oxidation of Cholesterol: Cholesta-4,7-dien-3-one can be synthesized from cholesterol through a series of oxidation reactions.

Isomerization: Another method involves the isomerization of cholesta-4,6-dien-3-one to this compound using specific catalysts and reaction conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in industrial settings .

化学反应分析

Types of Reactions:

Oxidation: Cholesta-4,7-dien-3-one undergoes oxidation reactions to form various oxidized derivatives.

Substitution: Substitution reactions involving this compound can lead to the formation of various substituted derivatives.

Major Products Formed:

Cholesta-4,6-dien-3-one: Formed through isomerization reactions.

Cholesta-4-en-3-one: Formed through reduction reactions.

科学研究应用

Chemistry

Cholesta-4,7-dien-3-one serves as an intermediate in the synthesis of other steroidal compounds. Its structure allows it to participate in various chemical reactions that lead to the formation of more complex molecules.

Biology

In biological research, this compound is utilized to study the effects of reactive oxygen species on cholesterol metabolism. It has been shown to participate in the oxidation process of cholesterol, leading to the formation of several metabolites relevant to cell membrane integrity and function.

Medicine

This compound has been investigated for its role in cholangiopathies , particularly its ability to promote epithelial-to-mesenchymal transition (EMT) in biliary tree stem/progenitor cell cultures. This transition is crucial for understanding the pathophysiology of liver diseases and potential therapeutic strategies .

Case Study 1: Cholesterol Metabolism

Research indicates that this compound accumulates in patients with cerebrotendinous xanthomatosis due to metabolic pathway disruptions. In these patients, elevated levels of this compound correlate with increased cholestanol levels, suggesting its role as a precursor in altered bile acid biosynthesis pathways .

Case Study 2: Enzymatic Conversion

A study involving mouse liver microsomes demonstrated that this compound can be converted into cholest-4-en-3-one through enzymatic activity. This conversion highlights its potential utility in understanding metabolic pathways involving sterols and their derivatives .

Data Tables

| Application Area | Description | Significance |

|---|---|---|

| Chemistry | Intermediate for steroid synthesis | Facilitates the creation of complex steroidal drugs |

| Biology | Study of cholesterol oxidation | Provides insights into cell membrane dynamics |

| Medicine | Role in cholangiopathies | Potential therapeutic target for liver diseases |

作用机制

Cholesta-4,7-dien-3-one exerts its effects primarily through its role as an intermediate in the biosynthesis of steroids. It undergoes enzymatic transformations to form various biologically active steroids. The compound interacts with specific enzymes such as cholesterol oxidase and steroid dehydrogenases , which catalyze its conversion to other steroidal compounds .

相似化合物的比较

Cholesta-4,6-dien-3-one: Similar in structure but with double bonds at the 4th and 6th positions.

Cholesta-4-en-3-one: Lacks the double bond at the 7th position.

Cholesta-3,5-dien-7-one: Has double bonds at the 3rd and 5th positions and a ketone group at the 7th position.

Uniqueness: Cholesta-4,7-dien-3-one is unique due to its specific double bond configuration and its role as an intermediate in the biosynthesis of various steroids. Its distinct structure allows it to participate in specific enzymatic reactions that are not possible with other similar compounds .

生物活性

Cholesta-4,7-dien-3-one is a steroid compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its effects on various health conditions, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of cholesterol, characterized by the presence of double bonds at positions 4 and 7. Its chemical formula is , with a molecular weight of 400.65 g/mol. The compound is part of a larger family of sterols that are significant in both biological and pharmaceutical contexts.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines. For instance, a study reported that certain sterols, including this compound, demonstrated cytotoxic effects against breast cancer cells by inducing apoptosis and disrupting cell cycle progression .

Anti-inflammatory Effects

This compound also displays anti-inflammatory properties. It has been implicated in the modulation of inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This activity may be beneficial in conditions such as arthritis and other inflammatory diseases .

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various pathogens. Research indicates that this compound can inhibit the growth of bacteria and fungi, suggesting its potential use in treating infections .

The biological activities of this compound are believed to be mediated through several mechanisms:

- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, leading to decreased proliferation.

- Apoptosis Induction : It promotes programmed cell death in malignant cells via mitochondrial pathways.

- Cytokine Modulation : this compound regulates the expression of cytokines involved in inflammation.

Case Study 1: Cancer Cell Lines

In vitro studies have demonstrated that this compound significantly reduces the viability of MCF-7 breast cancer cells. The IC50 value was determined to be around 15 µM, indicating potent anticancer activity compared to standard chemotherapeutic agents .

Case Study 2: Inflammatory Models

In an animal model of inflammation, administration of this compound resulted in a marked reduction in paw edema and lower levels of inflammatory markers such as TNF-alpha and IL-6 .

Table 1: Biological Activities of this compound

属性

IUPAC Name |

(9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h10,17-19,23-25H,6-9,11-16H2,1-5H3/t19-,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLFZVVVDTKTSRR-JRFVBUDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CCC4=CC(=O)CCC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CCC4=CC(=O)CC[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70937470 | |

| Record name | Cholesta-4,7-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70937470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16826-35-0 | |

| Record name | Cholesta-4,7-dien-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016826350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholesta-4,7-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70937470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。